N-gamma-Glutamylcysteine ethyl ester (GCEE) is a synthetic precursor of glutathione (GSH) biosynthesis, which has been extensively studied for its protective effects against oxidative stress and its role in various physiological processes. GSH is a critical intracellular antioxidant that safeguards cells from damage induced by reactive oxygen species (ROS). The depletion of GSH has been implicated in the pathogenesis of several diseases, including Parkinson's disease, Alzheimer's disease, and myocardial ischemia-reperfusion injury. The ability of GCEE to penetrate cellular membranes and elevate intracellular GSH levels makes it a promising therapeutic agent in the prevention and treatment of these conditions.
GCEE primarily undergoes enzymatic hydrolysis inside cells, facilitated by esterases, to yield gamma-glutamylcysteine. [] This dipeptide then serves as a substrate for glutathione synthetase, ultimately leading to increased intracellular glutathione levels. [] Studies have demonstrated the time-dependent conversion of GCEE to glutathione in rat hepatocytes. []
GCEE serves as a direct substrate for the synthesis of GSH, bypassing the regulatory mechanisms that control GSH biosynthesis. It has been shown to protect heart mitochondrial creatine kinase activity by preventing the depression of enzyme activity induced by oxidative stressors such as xanthine oxidase, hydrogen peroxide, and N-ethylmaleimide1. This protective effect is attributed to the scavenging of oxygen free radicals and the reduction of oxidized sulfhydryl groups on enzymes. In the context of neuroprotection, GCEE counteracts glutathione loss and neurodegeneration associated with mitochondrial dysfunction, which is a hallmark of Parkinson's disease and is induced by neurotoxins like MPTP2. Additionally, GCEE has been demonstrated to up-regulate GSH levels in neurons, protecting against protein oxidation, mitochondrial dysfunction, and DNA fragmentation caused by neurotoxic peptides such as Aβ(1-42), which are implicated in Alzheimer's disease57.
In the field of cardiology, GCEE has been evaluated for its infarct-limiting effects in a canine model of myocardial infarction. The administration of GCEE prior to reperfusion significantly reduced infarct size in a dose-dependent manner without affecting hemodynamic variables or regional myocardial blood flow. This suggests that GCEE can attenuate myocardial ischemia and reperfusion injury by preserving the reduced glutathione content of ischemic myocardium3.
GCEE's neuroprotective properties have been explored in the context of Parkinson's disease and Alzheimer's disease. It has been shown to protect dopaminergic neurons from mitochondrial dysfunction and cell death in vitro and in vivo models of Parkinson's disease2. In Alzheimer's disease, GCEE-induced up-regulation of GSH levels in neurons offers protection against the oxidative and neurotoxic effects of Aβ(1-42), suggesting a potential therapeutic role in mitigating oxidative damage and neurotoxicity associated with the disease57.
In ophthalmology, the anticataractogenic potential of GCEE has been investigated in animal models of cataract. The subcutaneous injection of GCEE effectively inhibited cataractogenesis and mitigated the depletion of glutathione in the eyes induced by L-buthionine sulfoximine. This indicates that GCEE can serve as an excellent precursor for glutathione biosynthesis, thereby exerting its anticataractogenic activity6.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6